An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yl)pyridine: Synthesis, Characterization, and Medicinal Chemistry Applications
An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yl)pyridine: Synthesis, Characterization, and Medicinal Chemistry Applications
Foreword: Navigating the Landscape of Novel Chemical Entities
In the realm of drug discovery and development, the exploration of novel chemical matter is the cornerstone of innovation. The molecule at the heart of this guide, 2-(Tetrahydro-2H-pyran-4-yl)pyridine, represents a fascinating conjunction of two privileged heterocyclic scaffolds: the pyridine ring, a ubiquitous element in a multitude of pharmaceuticals, and the tetrahydropyran (THP) moiety, a key structural motif known to enhance physicochemical properties. While a dedicated CAS number for this specific isomer is not readily found in major chemical databases, its structural congeners, the 3- and 4-substituted isomers, are well-documented. This guide, therefore, serves as a comprehensive technical treatise, providing a robust framework for its synthesis, characterization, and potential applications, grounded in established chemical principles and data from closely related structures.
Compound Identification and Physicochemical Properties
While a specific CAS number for 2-(Tetrahydro-2H-pyran-4-yl)pyridine is not publicly indexed, its unambiguous IUPAC name and molecular structure define it as a unique chemical entity.
Table 1: Predicted Physicochemical Properties of 2-(Tetrahydro-2H-pyran-4-yl)pyridine
| Property | Predicted Value | Rationale and Supporting Data |
| Molecular Formula | C₁₀H₁₃NO | Based on structural composition. |
| Molecular Weight | 163.22 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low melting solid | By analogy to related pyridine and THP derivatives. |
| Boiling Point | ~250-265 °C | Extrapolated from data for 4-(tetrahydro-2H-pyran-4-yl)pyridine (Boiling Point: 257-266 °C)[1]. The 2-substituted isomer may exhibit slightly different intermolecular forces. |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, methanol, dichloromethane) | The pyridine nitrogen and the ether oxygen of the THP ring can act as hydrogen bond acceptors, imparting water solubility. The overall nonpolar character suggests solubility in organic solvents. |
| pKa (of the pyridinium ion) | ~5.0 - 5.5 | The basicity of the pyridine nitrogen is expected to be slightly influenced by the electron-donating alkyl substituent at the 2-position, making it comparable to or slightly more basic than pyridine itself (pKa ≈ 5.2). |
| LogP | ~1.5 - 2.0 | Estimated based on the lipophilicity of the pyridine and THP rings. The 4-isomer has a reported LogKow of 1.44[1]. |
Strategic Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)pyridine
The synthesis of 2-(tetrahydro-2H-pyran-4-yl)pyridine can be approached through several convergent strategies that form the critical carbon-carbon bond between the pyridine and tetrahydropyran rings. The choice of synthetic route will depend on the availability of starting materials, desired scale, and stereochemical considerations.
Cross-Coupling Strategies
A highly versatile approach involves the cross-coupling of a functionalized pyridine with a suitable tetrahydropyran derivative.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a plausible Suzuki-Miyaura coupling reaction, a robust and widely used method for C-C bond formation.
Step 1: Preparation of Tetrahydro-2H-pyran-4-ylboronic acid pinacol ester.
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To a solution of 4-bromotetrahydro-2H-pyran in anhydrous 1,4-dioxane, add bis(pinacolato)diboron, potassium acetate, and a palladium catalyst such as Pd(dppf)Cl₂.
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Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.
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Upon completion, cool the reaction mixture, filter through a pad of celite, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired boronic ester.
Step 2: Coupling with 2-Halopyridine.
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In a reaction vessel, combine 2-chloropyridine or 2-bromopyridine, the synthesized tetrahydro-2H-pyran-4-ylboronic acid pinacol ester, a suitable base (e.g., K₂CO₃ or Cs₂CO₃), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in a mixture of toluene and water.
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De-gas the mixture and heat to reflux under an inert atmosphere for 8-16 hours.
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Monitor the reaction for the consumption of starting materials.
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After cooling, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify the residue by column chromatography to obtain 2-(tetrahydro-2H-pyran-4-yl)pyridine.
Caption: Suzuki-Miyaura cross-coupling approach.
Grignard and Organolithium Reactions
An alternative strategy involves the reaction of a pyridyl organometallic reagent with a tetrahydropyran electrophile.
Protocol 2: Grignard Reaction with Tetrahydro-4H-pyran-4-one
Step 1: Formation of 2-Pyridylmagnesium Bromide.
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Activate magnesium turnings in anhydrous THF under an inert atmosphere.
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Add a solution of 2-bromopyridine in anhydrous THF dropwise to the magnesium suspension. The reaction is exothermic and may require initial heating to initiate.
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Maintain a gentle reflux until all the magnesium has been consumed.
Step 2: Reaction with Tetrahydro-4H-pyran-4-one.
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Cool the freshly prepared Grignard reagent to 0 °C.
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Add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic extracts, wash with brine, dry, and concentrate.
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The resulting tertiary alcohol, 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-ol, is then subjected to dehydration and reduction.
Step 3: Dehydration and Reduction.
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Dehydrate the alcohol using a strong acid catalyst (e.g., H₂SO₄ or TsOH) with azeotropic removal of water to form the corresponding alkene.
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Reduce the double bond via catalytic hydrogenation (e.g., H₂ over Pd/C) to yield the final product.
Caption: Grignard reaction and subsequent transformations.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2-(tetrahydro-2H-pyran-4-yl)pyridine.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Pyridine Protons: Four distinct signals in the aromatic region (~7.0-8.6 ppm), with characteristic coupling patterns for a 2-substituted pyridine. - THP Protons: A series of multiplets in the aliphatic region (~1.5-4.1 ppm). The proton at the point of attachment to the pyridine ring will likely be a multiplet. Protons adjacent to the oxygen will be downfield. |
| ¹³C NMR | - Pyridine Carbons: Five signals in the aromatic region (~120-160 ppm). The carbon bearing the THP group will be significantly shifted. - THP Carbons: Four signals in the aliphatic region (~25-70 ppm). The carbon attached to the pyridine ring and the carbons adjacent to the oxygen will be deshielded. |
| IR Spectroscopy | - C-H stretching (aromatic): Peaks above 3000 cm⁻¹. - C-H stretching (aliphatic): Peaks below 3000 cm⁻¹. - C=C and C=N stretching (pyridine ring): Characteristic absorptions in the 1400-1600 cm⁻¹ region. - C-O-C stretching (THP ether): A strong absorption around 1100 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 163. - Fragmentation Pattern: Expect fragmentation of the THP ring and loss of fragments such as C₂H₄O. |
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 2-(tetrahydro-2H-pyran-4-yl)pyridine scaffold into drug candidates can be a strategic move to modulate their pharmacological and pharmacokinetic profiles.
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Scaffold Hopping and Bioisosteric Replacement: This moiety can serve as a bioisostere for other cyclic systems, potentially improving properties such as metabolic stability and solubility.
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Modulation of Physicochemical Properties: The THP group is known to decrease lipophilicity and improve aqueous solubility, which can be beneficial for oral bioavailability.[2]
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Exploration of New Chemical Space: As a less common isomer, it offers the potential to access novel intellectual property and to explore interactions with biological targets that may not be accessible to the more common 3- and 4-isomers.
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Privileged Structures in Drug Design: Both pyridine and tetrahydropyran are considered privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Their combination in this specific arrangement could lead to compounds with a wide range of biological activities, including but not limited to kinase inhibitors, GPCR modulators, and CNS-active agents. For instance, pyridine derivatives are known to exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Caption: Medicinal chemistry relevance of the scaffold.
Safety and Handling
Given the absence of a specific safety data sheet for 2-(tetrahydro-2H-pyran-4-yl)pyridine, a conservative approach to handling should be adopted based on the known hazards of its constituent moieties.
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General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, by analogy to pyridine. May cause skin and eye irritation.
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Personal Protective Equipment (PPE):
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
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Eye Protection: Use chemical safety goggles or a face shield.
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Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.
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Handling and Storage:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.
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First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move the person to fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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Conclusion
2-(Tetrahydro-2H-pyran-4-yl)pyridine stands as a promising yet underexplored scaffold for the development of new chemical entities with potential therapeutic applications. This guide has provided a comprehensive overview of its predicted properties, plausible synthetic strategies, and analytical characterization methods. By leveraging the principles of modern synthetic and medicinal chemistry, researchers can unlock the potential of this molecule and its derivatives in the ongoing quest for novel and effective medicines.
References
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
Abaee, M. S., Afshinpoor, L., & Mojtahedi, M. M. (2025). Synthesis of Novel Derivatives of Dissymmetric Bisarylidene of Tetrahydro-4H-pyran-4-one. Current Organic Chemistry, 29(17), 1352-1358. [Link]
-
Synthesis of tetrahydropyridine derivatives through a modular assembly reaction using 3,4-dihydropyran as dual substrate and template. (2014). PubMed. [Link]
-
4-(tetrahydro-2h-pyran-4-yl)pyridine Properties. (2025). EPA. [Link]
-
Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. (2019). Arkivoc. [Link]
-
Synthesis of 2,3,4,6-Tetrasubstituted Pyridines as Precursors to Bicycles and Polycycles. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing). [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing. [Link]
-
Sahu, D., Sreekanth, P., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry. [Link]
-
Kumar, R., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198. [Link]
-
4-(tetrahydro-2h-pyran-4-yl)pyridine - Related Substances. (2025). EPA. [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
